molecular formula C12H9F3N2O B1391136 2-Methoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine CAS No. 1214336-08-9

2-Methoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B1391136
CAS No.: 1214336-08-9
M. Wt: 254.21 g/mol
InChI Key: GYNHQLNSVPWJLA-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-Methoxy”, “3-(pyridin-4-yl)”, and “6-(trifluoromethyl)” parts refer to the substituents attached to the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, with the various substituents attached at the 2nd, 3rd, and 6th positions. The trifluoromethyl group is an electron-withdrawing group, which would affect the electron density and reactivity of the pyridine ring .


Chemical Reactions Analysis

Pyridine derivatives are involved in a wide range of chemical reactions. They can act as bases, nucleophiles, or ligands in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could affect its solubility and reactivity .

Scientific Research Applications

Synthesis and Structural Studies

  • A trifluoromethyl-containing building block, related to the chemical , has been used for the preparation of trifluoromethyl-substituted aminopyrroles, showcasing its utility in the synthesis of complex organic compounds (Khlebnikov et al., 2018).
  • A novel series of 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl) pyridines, with relevance to the chemical , has been synthesized, showing significant antioxidant and antimicrobial activity, highlighting the compound's potential in pharmaceutical applications (Bonacorso et al., 2015).

Catalysis and Material Science

  • Complexes involving pyridine and imine ligands, similar to the structure of the chemical , have been synthesized and shown to be effective catalysts for methoxycarbonylation of olefins, indicating its potential use in industrial chemical processes (Zulu et al., 2020).
  • Iminopyridine palladium(II) complexes, related to the structure of the chemical , have been demonstrated as selective ethylene dimerization catalysts, suggesting its application in polymer and petrochemical industries (Nyamato et al., 2015).

Pharmaceutical and Biological Applications

  • The chemical's structure-related compounds have been modified and studied for their antiproliferative activities against various cancer cell lines and for their inhibitory activity against PI3Ks and mTOR, indicating its potential in cancer therapy (Wang et al., 2015).
  • Novel cyanopyridine derivatives, structurally related to the chemical , have been synthesized and evaluated for antimicrobial activity against various bacteria, showcasing its potential use in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, many pyridine derivatives are used in medicinal chemistry and can interact with biological targets in various ways .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Potential hazards could include flammability, skin and eye irritation, and respiratory irritation .

Future Directions

The study and application of pyridine derivatives is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and catalysis .

Properties

IUPAC Name

2-methoxy-3-pyridin-4-yl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-18-11-9(8-4-6-16-7-5-8)2-3-10(17-11)12(13,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNHQLNSVPWJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252698
Record name 2-Methoxy-6-(trifluoromethyl)-3,4′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214336-08-9
Record name 2-Methoxy-6-(trifluoromethyl)-3,4′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214336-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(trifluoromethyl)-3,4′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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